Home > Products > Screening Compounds P49113 > 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one - 2034549-11-4

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3000770
CAS Number: 2034549-11-4
Molecular Formula: C14H18N4O3
Molecular Weight: 290.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer progression. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have garnered attention due to their biological activities, including anticancer properties.

Source and Classification

The compound is classified under pyrido[2,3-d]pyrimidine derivatives and has been identified as a potential kinase inhibitor. It is documented in various chemical databases such as PubChem and has been referenced in patent literature for its utility in therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the pyrido[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors like amino acids or other nitrogen-containing heterocycles.
  2. Introduction of the morpholine moiety: Morpholine can be introduced through nucleophilic substitution reactions where morpholine reacts with a suitable electrophile.
  3. Alkylation with 2-methoxyethyl group: The final step often involves alkylating agents that can introduce the 2-methoxyethyl group onto the nitrogen atom of the pyrimidine ring.

Detailed synthetic pathways can vary based on specific reaction conditions and reagents used, but typically involve careful control of temperature and pH to optimize yields .

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is C13H17N5O3, with a molecular weight of approximately 275.31 g/mol. The structure features:

  • A pyrido[2,3-d]pyrimidine core.
  • A morpholine ring which contributes to its biological activity.
  • A methoxyethyl substituent that enhances solubility and bioavailability.

The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical of heterocycles, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in substitution reactions.
  • Hydrogen bonding interactions: Its structure allows for potential hydrogen bonding with biological targets, enhancing its inhibitory activity against kinases.
  • Reactions with electrophiles: The presence of electron-rich regions makes it susceptible to electrophilic attack, which can be exploited in further synthetic modifications.

These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one primarily involves inhibition of specific kinases, particularly those associated with tumor growth and proliferation.

  1. Binding to Kinase Domains: The compound likely binds to the ATP-binding site of target kinases, preventing substrate phosphorylation.
  2. Disruption of Signal Transduction: By inhibiting these kinases, the compound disrupts downstream signaling pathways critical for cancer cell survival and proliferation.

In vitro studies have shown promising results regarding its efficacy against certain cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

Chemical properties include stability under physiological conditions, reactivity towards electrophiles, and potential for metabolic transformation within biological systems .

Applications

Scientific Uses

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has potential applications in:

  • Cancer therapeutics: As a selective kinase inhibitor targeting specific mutations associated with tumors.
  • Drug discovery: Serving as a lead compound for developing more potent analogs with improved efficacy and reduced side effects.

Research continues into optimizing its structure for enhanced biological activity and understanding its pharmacokinetic properties .

Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Morpholine and Methoxyethyl Substituents in Heterocyclic Systems

The morpholine ring (tetrahydro-1,4-oxazine) constitutes a ubiquitous N,O-heterocyclic pharmacophore in drug design, with over 100 approved therapeutics featuring this moiety. Its structural integration into pyrido[2,3-d]pyrimidine frameworks confers three-dimensional advantages:

  • Solubility-Permeability Balance: Morpholine’s ionizable nitrogen (pKa ~8.4) enhances aqueous solubility under physiological conditions while maintaining sufficient lipophilicity for membrane penetration. This amphiphilic character is crucial for oral bioavailability of kinase inhibitors [1].
  • Hydrogen-Bonding Capacity: The oxygen and nitrogen atoms act as hydrogen bond acceptors, enabling complementary interactions with kinase hinge regions. For example, in PI3Kγ inhibitors, morpholine oxygen forms a critical H-bond with Val882 backbone amide [1] [6].
  • Metabolic Stability Modulation: While morpholine rings undergo oxidative cleavage (e.g., in gefitinib metabolism), their electron-rich nature can sterically shield vulnerable sites, reducing first-pass clearance [1].

Table 1: Physicochemical Contributions of Key Substituents in Pyrido[2,3-d]pyrimidines

SubstituentLogP ContributionH-Bond AcceptorsTarget InteractionsBiological Impact
Morpholine-0.4 to +0.22H-bond with hinge region residuesEnhanced kinase selectivity & solubility [1] [6]
Methoxyethyl+0.5 to +0.82Hydrophobic pocket occupancyImproved cellular uptake & metabolic stability [4] [9]
Methylthio+1.2 to +1.51Hydrophobic interactions with gatekeeper residuesIncreased potency but reduced solubility [5] [7]

The 8-(2-methoxyethyl) group introduces distinct physicochemical advantages:

  • Flexible Hydrophilicity: The ethoxy spacer distances the terminal methoxy group from the planar core, creating a "hydrophilic canopy" that improves solubility without compromising membrane diffusion [4] [9].
  • Conformational Dynamics: Rotatable bonds enable adaptive binding to solvent-exposed kinase regions, as demonstrated in PIM-1 inhibitors where analogous chains occupy hydrophobic specificity pockets [4].
  • Metabolic Resistance: Ether linkages resist esterase-mediated hydrolysis, contrasting with metabolically labile ester-containing side chains in early-generation inhibitors [9].

Synergistically, these substituents create a "push-pull" polarity profile: morpholine withdraws electrons from the C4 position, enhancing electrophilicity for hinge binding, while the 8-methoxyethyl group donates electrons toward the N8 position, modulating ring electronics and redox stability [1] [4].

Historical Development of Kinase-Targeting Pyrido-Pyrimidine Derivatives

The therapeutic evolution of pyrido[2,3-d]pyrimidines reflects incremental optimization of C4 and N8 substituents for kinase selectivity:

  • First Generation (1990s-2000s): Focused on diaminopyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. Compounds like piritrexim (2,4-diamino-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine) demonstrated anticancer activity but lacked kinase specificity due to unsubstituted N8 position and minimal C4 modifications [7].

  • Second Generation (2000-2010): Introduction of C4 morpholine in compounds such as PI-103 established the scaffold as pan-PI3K/mTOR inhibitors. Concurrently, N8 alkylation strategies emerged, with cyclopentyl derivatives (e.g., 8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one) showing CDK2 inhibition (IC50 = 0.18 μM). These modifications improved kinase selectivity but suffered from metabolic instability [5] [7].

  • Third Generation (2010-Present): Rational incorporation of polar N8 substituents addressed earlier limitations. The transition from lipophilic groups (e.g., cyclopentyl) to 8-(2-methoxyethyl) chains represented a watershed innovation. As exemplified by 7-imino-N,8-bis(2-methoxyethyl)-7H,8H-pyrido[2,3-d]pyrimidin-4-amine (BI92633), these modifications:

  • Reduced CYP3A4 inhibition potential by 40-60% compared to alkyl analogs
  • Maintained sub-μM potency against PIM-1 (IC50 = 11.4 nM) and CDK2 kinases
  • Improved aqueous solubility (logS > -4) without compromising permeability [4] [9]

Properties

CAS Number

2034549-11-4

Product Name

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C14H18N4O3

Molecular Weight

290.323

InChI

InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3

InChI Key

DGSPPRCCPZNTJB-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.